

# Application Notes and Protocols for Cloning and Expression of Recombinant CutE Protein

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, purification, and characterization of the recombinant human CutC protein, a representative member of the **CutE protein** family involved in copper homeostasis. The protocols outlined below utilize a standard Escherichia coli expression system, which is well-suited for producing high yields of the protein for further biochemical and structural studies.

### Introduction to CutE/CutC Protein

The Cut (Copper tolerance) family of proteins plays a crucial role in maintaining cellular copper homeostasis, a process vital for the function of numerous cuproenzymes while preventing the toxic effects of excess copper.[1][2][3] The human CutC protein (also known as CUTC or CGI-32) is a member of this family and is implicated in the intracellular trafficking of copper ions.[1] [2][4] Structural studies have revealed that human CutC possesses a TIM-barrel fold and assembles into a tetramer.[2][3] It binds cuprous ions (Cu(I)) with a 1:1 stoichiometry and is suggested to function as a copper-dependent enzyme or a copper chaperone.[2][3][4] Recombinant expression of CutC is essential for elucidating its precise molecular function, for structural biology studies, and for its potential as a target in drug development strategies related to disorders of copper metabolism.

## **Data Presentation**



The following tables summarize expected quantitative data for the expression and purification of recombinant human CutC protein based on published literature for similar recombinant proteins and commercially available reagents.

Table 1: Expected Yield and Purity of Recombinant Human CutC

Parameter	Expected Value	Source/Comment
Expression System	E. coli BL21(DE3)	Standard, robust expression host.
Vector	pET-28a(+) with N-terminal His-tag	Provides high-level expression and affinity purification.
Culture Volume	1 Liter	Standard laboratory scale.
Yield after Ni-NTA	~10-30 mg/L	Representative yield for Histagged proteins in E. coli.[5][6]
Purity after Ni-NTA	>80%	As estimated by SDS-PAGE.
Final Yield (after SEC)	~5-20 mg/L	Expected loss during polishing step.
Final Purity (after SEC)	>95%	As determined by SDS-PAGE and Coomassie blue staining.

Table 2: Biochemical Characterization of Recombinant Human CutC



Parameter	Value	Method
Molecular Weight (Monomer)	~31.0 kDa	Calculated from amino acid sequence with His-tag.[8]
Oligomeric State	Tetramer	Size-Exclusion Chromatography.[2][3]
Copper Binding Stoichiometry	1:1 (Cu(I):CutC monomer)	Isothermal Titration Calorimetry or Spectroscopic Titration.[2][3]
Dissociation Constant (Kd) for Cu(I)	15.5 ± 2.8 μM	Cu(I) binding analysis.[2][3]

## **Experimental Workflow**

The overall workflow for the cloning, expression, and purification of recombinant human CutC is depicted below.



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Caption: Overall experimental workflow from gene to purified protein.

## **Experimental Protocols Gene Cloning**

#### 1.1. Primer Design

To clone the human CUTC gene (NCBI Gene ID: 51076) into the pET-28a(+) vector, design primers that amplify the coding sequence and incorporate restriction sites present in the vector's multiple cloning site (e.g., NdeI and XhoI).



- Forward Primer (with Ndel site): 5'- GATATACATATGAAGAGGCAGGCGCGAGCTCG -3'
   (CATATG is the Ndel recognition site)
- Reverse Primer (with Xhol site, omitting the stop codon): 5' GAGAGACTCGAGACAGTCGGCAGCCACCTC -3' (CTCGAG is the Xhol recognition site)

#### 1.2. PCR Amplification

Perform PCR using a high-fidelity DNA polymerase with human cDNA as a template.

#### 1.3. Restriction Digest and Ligation

Digest both the purified PCR product and the pET-28a(+) vector with Ndel and Xhol restriction enzymes. Subsequently, ligate the digested CUTC gene insert into the linearized pET-28a(+) vector using T4 DNA ligase.

#### 1.4. Transformation and Plasmid Verification

Transform the ligation product into a cloning strain of E. coli (e.g., DH5 $\alpha$ ). Select for transformed colonies on LB agar plates containing kanamycin (50  $\mu$ g/mL). Isolate plasmid DNA from selected colonies and verify the correct insertion by Sanger sequencing.

## **Protein Expression**

#### 2.1. Transformation into Expression Host

Transform the sequence-verified pET-28a(+)-CUTC plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

#### 2.2. Protein Expression

- Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 μg/mL) and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an initial OD<sub>600</sub> of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.



- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

#### **Protein Purification**

#### 3.1. Cell Lysis

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

#### 3.2. Ni-NTA Affinity Chromatography

- Equilibrate a Ni-NTA column with lysis buffer.
- · Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze by SDS-PAGE.

#### 3.3. Size-Exclusion Chromatography (SEC)

- Pool the fractions containing the CutC protein and concentrate using a centrifugal filter device.
- Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).



- Load the concentrated protein onto the column and collect fractions.
- Analyze fractions by SDS-PAGE to identify those containing pure CutC.

## **Protein Quantification**

#### 4.1. Bradford Protein Assay

Determine the concentration of the purified protein using the Bradford method with Bovine Serum Albumin (BSA) as a standard.

- Prepare a series of BSA standards (0.1 to 1.0 mg/mL).
- Add 5 μL of each standard or the purified protein sample to a microplate well.
- Add 250 μL of Bradford reagent to each well and incubate for 5 minutes at room temperature.
- · Measure the absorbance at 595 nm.
- Calculate the protein concentration based on the standard curve.

## **Functional Assay: In Vitro Copper Chaperone Activity**

This assay indirectly measures the ability of CutC to bind and transfer copper to another protein, in this case, activating the copper-dependent enzyme Superoxide Dismutase 1 (SOD1).

#### 5.1. Principle

Apo-SOD1 (SOD1 lacking copper) is inactive. The addition of a copper source and a copper chaperone, such as CutC, should facilitate the incorporation of copper into SOD1, leading to its activation. SOD1 activity is measured by its ability to inhibit the reduction of cytochrome c by superoxide radicals generated by the xanthine/xanthine oxidase system.

#### 5.2. Protocol

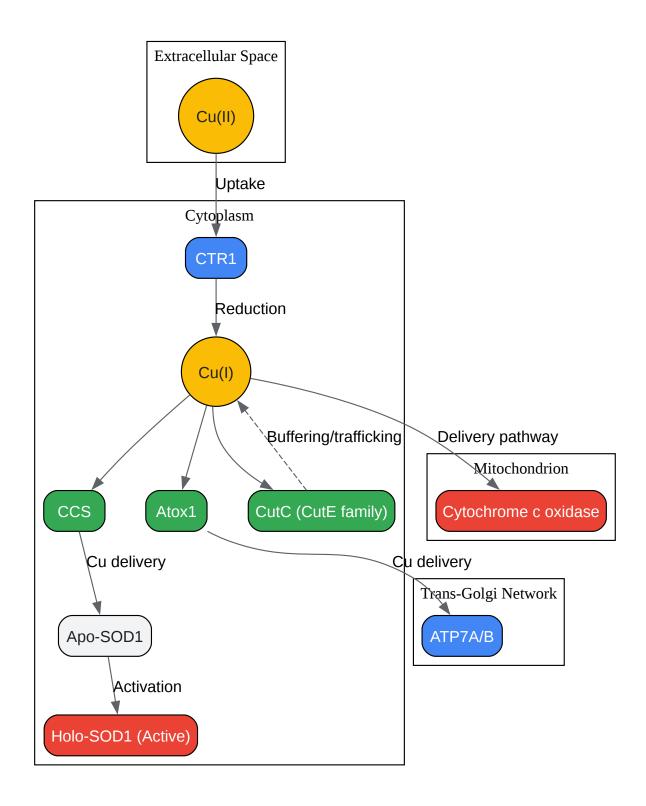


- Preparation of Apo-SOD1: Prepare apo-SOD1 from purified recombinant SOD1 by dialysis against a buffer containing a copper chelator (e.g., EDTA).
- Copper Loading of CutC: Incubate purified CutC with a stoichiometric amount of a Cu(I) source (e.g., Cu(CH₃CN)₄PF<sub>6</sub>) under anaerobic conditions.
- Activation Reaction: In an anaerobic environment, mix apo-SOD1 with the Cu(I)-loaded CutC and incubate to allow for copper transfer.
- SOD Activity Assay:
  - In a 96-well plate, add a reaction mixture containing potassium phosphate buffer, EDTA,
     xanthine, and cytochrome c.
  - Add the SOD1 sample from the activation reaction.
  - Initiate the reaction by adding xanthine oxidase.
  - Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
  - SOD1 activity is proportional to the inhibition of the rate of cytochrome c reduction.

## **Human Copper Homeostasis Signaling Pathway**

The following diagram illustrates the central role of copper chaperones in distributing copper to various cellular compartments and cuproenzymes.





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Caption: Simplified diagram of human copper homeostasis pathways.[1][9]



These application notes and protocols provide a robust framework for the successful production and characterization of recombinant CutE/CutC protein. Researchers can adapt these methods to suit their specific experimental needs and further investigate the role of this important protein family in health and disease.

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